Lipophilicity and Melting Point Comparison
The direct N-aryl attachment in 1-(3-aminophenyl)piperidin-2-one results in a markedly different lipophilicity profile compared to its closest analog, 1-[(3-aminophenyl)methyl]piperidin-2-one (CAS 21172-67-8), which contains a methylene spacer. This impacts solubility, membrane permeability, and chromatographic retention. The target compound exhibits a calculated logP of 1.434 and an experimental melting point range of 144-146°C [1][2]. In contrast, the methyl-spaced analog has a significantly lower calculated logP of 0.9 and no reported crystalline melting point in the same authoritative databases [3].
vs analog logP 0.9 (Δ +0.534, ~3.4× more lipophilic)
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP: 1.434 |
| Comparator Or Baseline | 1-[(3-Aminophenyl)methyl]piperidin-2-one (CAS 21172-67-8) calculated logP: 0.9 |
| Quantified Difference | Δ logP = +0.534 (target compound is ~3.4x more lipophilic based on logP unit difference) |
| Conditions | Calculated using XLogP3 (PubChem) and standard computational methods. |
Why This Matters
This difference in lipophilicity can significantly affect the compound's behavior in biological assays (e.g., passive membrane diffusion) and its solubility in organic reaction media, making it a non-substitutable choice for applications where precise lipophilicity is critical.
- [1] Chembase. 1-(3-aminophenyl)piperidin-2-one. Product Number EN300-36314. Enamine LLC. View Source
- [2] Chembase. 1-(3-aminophenyl)piperidin-2-one. Product Number EN300-36314. Enamine LLC. View Source
- [3] PubChem. 1-[(3-Aminophenyl)methyl]piperidin-2-one. Compound Summary. CID 28823855. View Source
